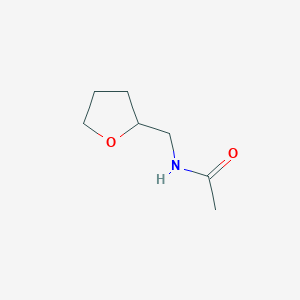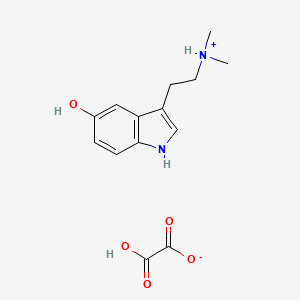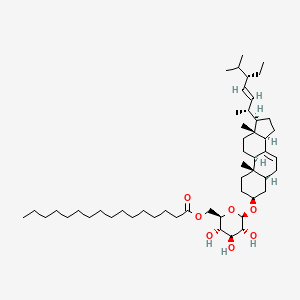![molecular formula C9H9F3O5S2 B13419363 Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester CAS No. 37891-93-3](/img/structure/B13419363.png)
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a trifluoromethanesulfonyl group attached to a methyl ester, which is further connected to a 4-methylphenyl group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester typically involves the reaction of trifluoromethanesulfonic anhydride with 4-methylphenol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:
[ \text{CF}_3\text{SO}_2\text{O}_2 + \text{C}_7\text{H}_8\text{O} \rightarrow \text{CF}_3\text{SO}_2\text{OCH}_2\text{C}_6\text{H}_4\text{CH}_3 ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Aplicaciones Científicas De Investigación
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound can be used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound a strong electrophile. This allows it to participate in nucleophilic substitution reactions, where it can be attacked by nucleophiles to form new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid: A simpler compound with similar acidic properties but lacking the trifluoromethanesulfonyl and 4-methylphenyl groups.
Trifluoromethanesulfonic acid: Another strong acid with similar reactivity but without the ester and 4-methylphenyl components.
Benzenesulfonic acid, 4-methyl-, methyl ester: A related compound with a similar ester structure but different substituents.
Uniqueness
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester is unique due to the presence of both the trifluoromethanesulfonyl and 4-methylphenyl groups, which confer distinct reactivity and properties. This makes it particularly useful in specialized chemical reactions and industrial applications where strong acidity and specific reactivity are required.
Propiedades
Número CAS |
37891-93-3 |
|---|---|
Fórmula molecular |
C9H9F3O5S2 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
(4-methylphenyl)sulfonylmethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H9F3O5S2/c1-7-2-4-8(5-3-7)18(13,14)6-17-19(15,16)9(10,11)12/h2-5H,6H2,1H3 |
Clave InChI |
SARNMZLPZYVMPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)COS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






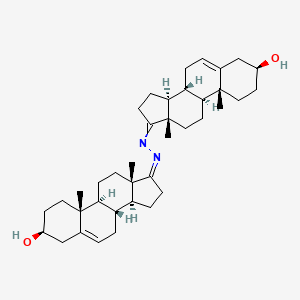
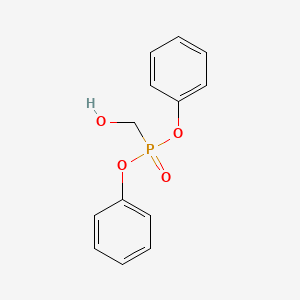
![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)
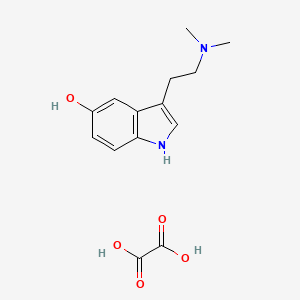
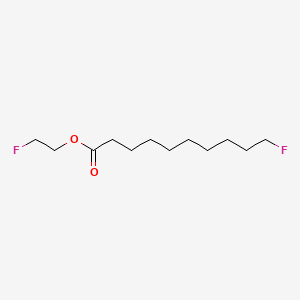
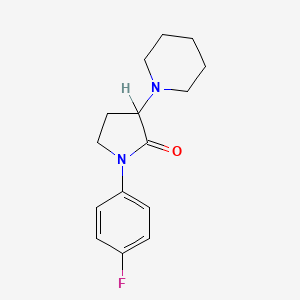
![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
